3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Description
3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique tricyclic structure
Properties
IUPAC Name |
3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-9(2)7-8-17-14(18)12-10-5-3-4-6-11(10)20-13(12)16-15(17)19/h9H,3-8H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYMHEFLKVEHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Additionally, the presence of sulfur and nitrogen atoms requires careful control of reaction conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The nitrogen atoms in the tricyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that are of interest in pharmaceutical research:
Anticancer Activity
Research has indicated that compounds similar to 3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that derivatives of benzothiazole and pyrimidine exhibit significant cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has been tested for antimicrobial activity against a range of bacterial strains. Preliminary results suggest moderate to good inhibition against Gram-positive and Gram-negative bacteria. The presence of the thiol group may enhance its interaction with bacterial enzymes or cell membranes .
Antioxidant Activity
The antioxidant potential of this compound is also noteworthy. Compounds containing sulfur can scavenge free radicals and reduce oxidative stress in biological systems. This property is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies
Several studies have focused on the applications of this compound and its analogs:
- Anticancer Studies : A study evaluated the efficacy of various benzothiazole derivatives against human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer activity compared to standard chemotherapeutics .
- Antimicrobial Testing : In a recent investigation, derivatives were screened for antimicrobial activity against common pathogens. The findings revealed that some compounds displayed MIC values comparable to existing antibiotics, suggesting potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form specific interactions with these targets, leading to changes in their activity or function. The tricyclic structure of the compound also allows it to fit into specific binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one: This compound has a similar tricyclic structure but contains additional sulfur atoms and a methoxy group.
Benzene, (3-methylbutyl)-: This compound has a simpler structure but shares the 3-methylbutyl group with the target compound.
Uniqueness
3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific combination of sulfur and nitrogen atoms within a tricyclic framework
Biological Activity
The compound 3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one , also known as 2-Mercapto-7-methyl-3-(3-methyl-butyl)-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one , has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings and case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 7-methyl-3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one |
| Molecular Formula | C15H20N2OS2 |
| CAS Number | 571919-27-2 |
| Molecular Weight | 300.46 g/mol |
Structure
The compound features a unique structure characterized by a benzothiolo-pyrimidine core with a sulfanylidene group and a branched alkyl substituent. This structural complexity may contribute to its diverse biological activities.
Antioxidant Properties
The presence of sulfanyl groups in compounds often correlates with antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Preliminary assessments of similar compounds have demonstrated significant radical scavenging activity .
Toxicological Profile
According to safety data sheets, the compound is classified under several hazard categories:
- Skin Irritation (Category 2)
- Eye Irritation (Category 2A)
- Specific Target Organ Toxicity - Single Exposure (Category 3) .
These classifications indicate that while the compound may have beneficial biological activities, it also poses risks that must be considered during handling and application.
Case Study 1: In Vivo Antitumor Efficacy
A study investigating the antitumor efficacy of structurally analogous compounds demonstrated that these agents could effectively suppress tumor growth in xenograft models at low doses. The results suggested that modifications to the benzothiolo framework could enhance bioavailability and therapeutic efficacy .
Case Study 2: Antioxidant Activity Assessment
In vitro assays assessing the antioxidant capacity of similar sulfanylidene compounds showed significant inhibition of lipid peroxidation and free radical generation. These findings indicate potential applications in preventing oxidative damage in various biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
